1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-17-10(7-8(2)16-17)12(19)15-13-9(5-6-20-13)11(18)14-3/h5-7H,4H2,1-3H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZAJMXIMJKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines in vitro.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant decrease in paw swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent.
Insecticidal Activity
Recent studies have explored the insecticidal properties of this compound, particularly its effectiveness against agricultural pests. The compound has been shown to disrupt the nervous system of insects, leading to paralysis and death.
Table 2: Insecticidal Activity Against Pests
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Modulation of Signal Transduction Pathways : It potentially affects pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
- Interaction with Receptors : There is evidence suggesting that it may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling cascades.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized in Table 1.
Table 1. Comparison of Structural Features and Physicochemical Properties
*Molecular weight calculated based on formula C14H16N4O2S.
Key Observations:
Substituent Effects: The target compound lacks halogens (e.g., bromine in chlorantraniliprole), which may reduce its binding affinity to insect ryanodine receptors but improve selectivity .
Physicochemical Properties :
- Chlorantraniliprole’s higher solubility in DMF (124 mg/mL) correlates with its polar substituents (bromine, chloropyridinyl), whereas the target compound’s ethyl/methyl groups likely enhance lipophilicity .
Q & A
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 52 | 90% | |
| 1 | THF | Pd(PPh₃)₄ | 78 | 95% | |
| 2 | DMF | EDC/HOBt | 65 | 88% | |
| 2 | CPME | DCC | 80 | 97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
